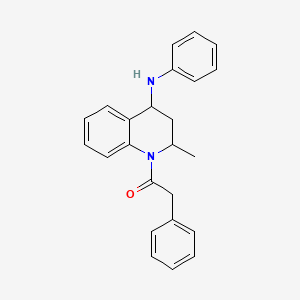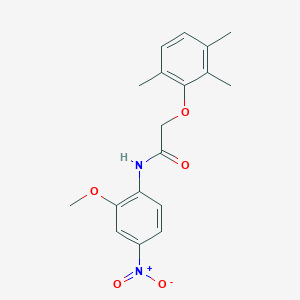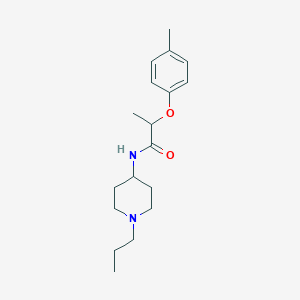
2-methyl-N-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydro-4-quinolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydro-4-quinolinamine, also known as MPQ, is a synthetic compound that has been extensively studied for its potential therapeutic properties. MPQ belongs to the class of tetrahydroquinoline compounds, which have been shown to possess diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-methyl-N-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydro-4-quinolinamine is not fully understood, but it is believed to act on multiple targets in the central nervous system. This compound has been shown to bind to the mu-opioid receptor, which is involved in pain management and reward pathways. This compound also interacts with the serotonin and norepinephrine transporters, which are involved in mood regulation. This compound may also modulate the activity of ion channels and neurotransmitter receptors.
Biochemical and Physiological Effects
This compound has been shown to produce dose-dependent effects on behavior and physiology in animal models. In general, low doses of this compound produce analgesic and anxiolytic effects, while higher doses can produce sedation and respiratory depression. This compound has also been shown to affect the levels of various neurotransmitters and neuropeptides in the brain, including dopamine, serotonin, and corticotropin-releasing hormone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methyl-N-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydro-4-quinolinamine has several advantages as a research tool. It has a well-defined chemical structure and can be synthesized in large quantities with high purity. This compound has also been extensively studied in animal models, providing a wealth of data on its pharmacological properties. However, there are also some limitations to using this compound in lab experiments. This compound has relatively low solubility in water, which can make it difficult to administer in certain experimental paradigms. In addition, this compound has been shown to produce tolerance and dependence in animal models, which may limit its usefulness as a long-term treatment.
Direcciones Futuras
There are several areas of research that could benefit from further investigation of 2-methyl-N-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydro-4-quinolinamine. One potential area is the development of more selective and potent analogs of this compound that could be used as therapeutic agents. Another area is the investigation of the molecular targets and signaling pathways involved in the pharmacological effects of this compound. Finally, more research is needed to determine the safety and efficacy of this compound in human subjects, particularly in the context of treating neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of 2-methyl-N-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydro-4-quinolinamine involves the reaction of 2-methyl-4-quinolone with phenylacetyl chloride in the presence of a base catalyst. The resulting intermediate is then reacted with aniline to yield the final product, this compound. The purity of this compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
2-methyl-N-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydro-4-quinolinamine has been studied for its potential therapeutic properties in various areas of medicine. It has been shown to possess anticonvulsant, analgesic, and antidepressant effects in animal models. This compound has also been investigated for its potential as a treatment for drug addiction and withdrawal symptoms. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O/c1-18-16-22(25-20-12-6-3-7-13-20)21-14-8-9-15-23(21)26(18)24(27)17-19-10-4-2-5-11-19/h2-15,18,22,25H,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAJSOXGEBLEAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)CC3=CC=CC=C3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline](/img/structure/B5236232.png)
![4-{[(8,8-dimethyl-2,9-dioxo-8,9-dihydro-2H,10H-pyrano[2,3-f]chromen-10-ylidene)methyl]amino}-2-hydroxybenzoic acid](/img/structure/B5236238.png)
![6-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5236242.png)

![1-[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(2-furylmethyl)-N-methylmethanamine](/img/structure/B5236256.png)
![4-[2-nitro-5-(1-piperidinyl)phenyl]morpholine](/img/structure/B5236268.png)
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5236270.png)
![1-(2-methoxyphenyl)-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5236278.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-3-methoxybenzohydrazide](/img/structure/B5236281.png)

![3-allyl-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5236299.png)
![1-(4-morpholinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5236300.png)